molecular formula C13H15N3O B3013564 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide CAS No. 379254-48-5

2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide

Cat. No.: B3013564
CAS No.: 379254-48-5
M. Wt: 229.283
InChI Key: JRXKLRZWUZJNHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide typically involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions . The general reaction scheme is as follows:

    Starting Material: 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

    Reagent: Hydrazine hydrate

    Solvent: Ethanol

    Conditions: Reflux

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction could produce amines or alcohols .

Scientific Research Applications

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,5-dimethyl-1-phenylpyrrole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-8-12(13(17)15-14)10(2)16(9)11-6-4-3-5-7-11/h3-8H,14H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXKLRZWUZJNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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